2-(3-Bromophenyl)pyrrolidin-3-OL
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Overview
Description
2-(3-Bromophenyl)pyrrolidin-3-OL is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and have been widely studied for their biological activities .
Preparation Methods
The synthesis of 2-(3-Bromophenyl)pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(3-Bromophenyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 2-(3-Bromophenyl)pyrrolidin-3-one, while reduction of the bromine atom would yield 2-phenylpyrrolidin-3-OL.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in the study of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Bromophenyl)pyrrolidin-3-OL can be compared with other pyrrolidine derivatives, such as:
2-Phenylpyrrolidin-3-OL: Lacks the bromine atom, which may result in different biological activities and reactivity.
2-(4-Bromophenyl)pyrrolidin-3-OL: The bromine atom is attached to a different position on the phenyl ring, potentially leading to variations in its chemical and biological properties.
2-(3-Chlorophenyl)pyrrolidin-3-OL: The bromine atom is replaced with a chlorine atom, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2 |
InChI Key |
LIGGHZBXLFEUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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